molecular formula C10H21NO2 B2651672 2-Ethyl-N-(2-hydroxyethyl)hexanamide CAS No. 114214-76-5

2-Ethyl-N-(2-hydroxyethyl)hexanamide

Cat. No.: B2651672
CAS No.: 114214-76-5
M. Wt: 187.283
InChI Key: HZJWACVUMVCFOB-UHFFFAOYSA-N
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Description

2-Ethyl-N-(2-hydroxyethyl)hexanamide is an organic compound with the molecular formula C10H21NO2 It is a derivative of hexanamide, featuring an ethyl group and a hydroxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(2-hydroxyethyl)hexanamide typically involves the reaction of 2-ethylhexanoyl chloride with ethanolamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Ethylhexanoyl chloride+EthanolamineThis compound+HCl\text{2-Ethylhexanoyl chloride} + \text{Ethanolamine} \rightarrow \text{this compound} + \text{HCl} 2-Ethylhexanoyl chloride+Ethanolamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethyl-N-(2-oxoethyl)hexanamide.

    Reduction: Formation of 2-ethyl-N-(2-aminoethyl)hexanamide.

    Substitution: Formation of various substituted amides depending on the reagent used.

Scientific Research Applications

2-Ethyl-N-(2-hydroxyethyl)hexanamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-N-(2-hydroxyethyl)hexanamide: Similar structure but with a hydroxy group on the hexanamide chain.

    2-Ethyl-N-(2-methoxyphenyl)hexanamide: Contains a methoxyphenyl group instead of a hydroxyethyl group.

Uniqueness

2-Ethyl-N-(2-hydroxyethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-ethyl-N-(2-hydroxyethyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-9(4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJWACVUMVCFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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